![molecular formula C26H20FN5O3 B3013267 2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide CAS No. 1029770-09-9](/img/structure/B3013267.png)
2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide is a derivative of nicotinamide, which is a part of a class of compounds known for their biological activities. Nicotinamide derivatives have been extensively studied for their potential as inhibitors of various enzymes and receptors. For instance, derivatives such as those mentioned in the first paper have shown inhibitory activities against gastric H+/K(+)-ATPase, which is a target for treating acid-related gastrointestinal disorders .
Synthesis Analysis
The synthesis of nicotinamide derivatives can involve multiple steps, starting from basic nicotinic acid derivatives. For example, the synthesis of a key intermediate of the herbicide nicosulfuron, which is structurally related to the compound , starts with 2-chloronicotinic acid and involves sulfhydrylation by thiourea, leading to a total yield of 58.1% . Although the exact synthesis of 2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for their biological activity. The presence of a sulfonyl group, as seen in the compound of interest, is a common feature in many biologically active molecules. The structure-activity relationship (SAR) studies, such as those described in the first paper, help in understanding how different substitutions on the nicotinamide ring affect the potency and stability of the compounds .
Chemical Reactions Analysis
Nicotinamide derivatives undergo various chemical reactions depending on their functional groups. For instance, upon acid activation, some derivatives convert into their active forms, which can inhibit specific enzymes like the gastric H+/K(+)-ATPase . The reactivity of these compounds under different pH conditions is also an important aspect of their chemical behavior, influencing their stability and efficacy as drugs.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, compound 8b from the first paper was found to be more stable at neutral and weakly acidic pH than other known H+/K(+)-ATPase inhibitors . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds, determining their suitability for drug development.
Wissenschaftliche Forschungsanwendungen
Biological Interactions and Drug Discovery
Sulfonamide derivatives, including structures similar to the queried compound, have been extensively studied for their biological activities. For instance, certain sulfonamide-focused compounds have been evaluated in cell-based antitumor screens, revealing their potential as cell cycle inhibitors, with some progressing to clinical trials due to their preliminary activities (Owa et al., 2002). Additionally, sulfonamide derivatives coupled with anisamide scaffolds have demonstrated significant antiproliferative activity against various human cell lines, highlighting their potential in cancer therapy (Galal & Mahmoud, 2021).
Photodynamic Therapy Applications
Compounds with sulfonamide groups have shown promising applications in photodynamic therapy, a treatment method for cancer. For example, new zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized, exhibiting high singlet oxygen quantum yields and good fluorescence properties. These characteristics are crucial for Type II photosensitizers in photodynamic therapy, suggesting their potential use in treating cancer (Pişkin et al., 2020).
Material Science and Chemistry
In the realm of material science, sulfonamide derivatives have been employed in the synthesis of novel polymers and materials with unique properties. For instance, new fluorinated poly(ether sulfone imide)s synthesized using aromatic diamine monomers with pendant trifluoromethyl groups, including sulfonamide functionalities, exhibited high thermal stability and low dielectric constants. These materials are potentially useful in various applications due to their favorable physicochemical properties (Wang et al., 2014).
Eigenschaften
IUPAC Name |
2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O3/c1-15-5-3-8-19(11-15)29-22(33)14-32-13-21(23(34)20-10-9-16(2)28-25(20)32)26-30-24(31-35-26)17-6-4-7-18(27)12-17/h3-13H,14H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJUFLZAEKGOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


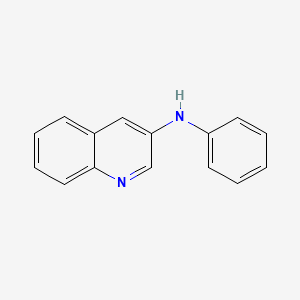
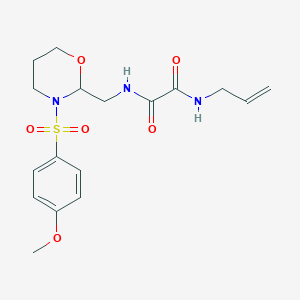

![Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3013191.png)
![(3-(1H-pyrazol-1-yl)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3013192.png)
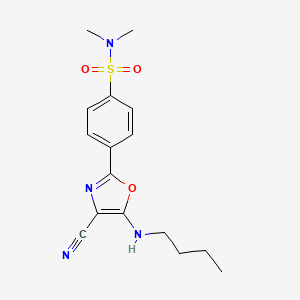
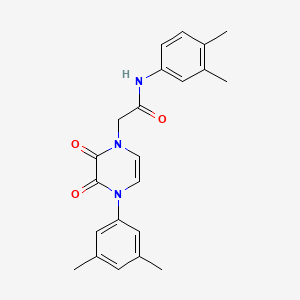
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3013196.png)
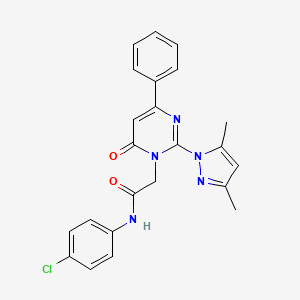
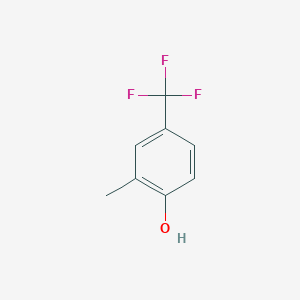

![3-[(cyanomethyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B3013203.png)
![3-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-2-benzofuran-1(3H)-one](/img/structure/B3013207.png)